molecular formula C9H18N2O3 B13535751 Methyl 2-amino-4-morpholinobutanoate

Methyl 2-amino-4-morpholinobutanoate

Cat. No.: B13535751
M. Wt: 202.25 g/mol
InChI Key: BJJYCBMJHHEERY-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-morpholinobutanoate is an amino acid derivative featuring a morpholine ring and a methyl ester functional group. Structurally, it consists of a four-carbon butanoate backbone with a morpholino substituent at the fourth carbon and an amino group at the second carbon, esterified with a methyl group. This compound has been cataloged by CymitQuimica (CAS: 763058-36-2) but is currently listed as discontinued, limiting available experimental data .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 2-amino-4-morpholin-4-ylbutanoate

InChI

InChI=1S/C9H18N2O3/c1-13-9(12)8(10)2-3-11-4-6-14-7-5-11/h8H,2-7,10H2,1H3

InChI Key

BJJYCBMJHHEERY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1CCOCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-morpholinobutanoate typically involves the reaction of 2-amino-4-morpholinobutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-morpholinobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-morpholinobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-morpholinobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the morpholine ring can enhance the compound’s binding affinity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-amino-4-morpholinobutanoate and are analyzed based on available

Methyl 5-amino-2-morpholinobenzoate (CAS: 4031-84-9)

  • Structure: Features a benzoate core (aromatic ring) instead of an aliphatic butanoate chain, with a morpholino group at the second position and an amino group at the fifth position.
  • Molecular Formula : C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol) .
  • Higher molecular weight and lipophilicity due to the benzene ring. Safety data indicate standard handling protocols for morpholine derivatives, including skin/eye irritation precautions .

3-Methyl-2-morpholinobutanoic Acid (CAS: 412341-11-8)

  • Structure: Replaces the methyl ester with a carboxylic acid group, retaining the morpholino and methyl substituents.
  • Key Differences: The free carboxylic acid group increases polarity, likely improving water solubility but reducing membrane permeability compared to the ester derivative. Potential for salt formation or covalent conjugation (e.g., amide coupling) in synthetic applications .

Other Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structure : Terpene-derived methyl esters with complex bicyclic frameworks (e.g., sandaracopimaric acid methyl ester) .
  • Key Differences: Larger molecular size and rigid structures compared to this compound. Natural product origins (e.g., plant resins) vs. synthetic amino acid derivatives. Applications in materials science or fragrance industries rather than pharmaceutical contexts.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Source/Status
This compound C₉H₁₈N₂O₃* ~202.25 (calculated) Amino, morpholino, methyl ester Aliphatic backbone, discontinued
Methyl 5-amino-2-morpholinobenzoate C₁₂H₁₆N₂O₃ 236.27 Amino, morpholino, methyl ester Aromatic core, safety data available
3-Methyl-2-morpholinobutanoic Acid C₉H₁₇NO₃* 187.24 (calculated) Morpholino, carboxylic acid Acidic functionality, synthetic utility
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ 316.48 Diterpene, methyl ester Natural product, rigid bicyclic structure

Discussion of Research Findings

  • Structural Implications: The aliphatic butanoate chain in this compound may confer flexibility and metabolic stability compared to aromatic analogs like Methyl 5-amino-2-morpholinobenzoate. However, the lack of aromaticity could reduce target binding specificity in drug design .
  • Functional Group Impact: The methyl ester group likely enhances cell permeability compared to the carboxylic acid derivative (3-Methyl-2-morpholinobutanoic Acid), though esterase-mediated hydrolysis in vivo may limit its stability .

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